molecular formula C15H14N4O2 B2635366 3-[(2-Furylmethyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol CAS No. 881432-85-5

3-[(2-Furylmethyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol

Cat. No.: B2635366
CAS No.: 881432-85-5
M. Wt: 282.303
InChI Key: KNIALNHCFACCDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-[(2-Furylmethyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol” is a complex organic molecule. It contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. The triazine ring is substituted with a furylmethylamino group, a 4-methylphenyl group, and a hydroxyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazine ring, which is a heterocyclic ring containing three nitrogen atoms. The furylmethylamino group, 4-methylphenyl group, and hydroxyl group would be attached to different carbon atoms of the triazine ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and functional groups present in the compound. For example, the presence of the hydroxyl group could potentially make this compound capable of forming hydrogen bonds .

Mechanism of Action

The mechanism of action of this compound is not clear without specific context. If this compound is intended to be a drug or a pesticide, the mechanism of action would depend on the target of the compound .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research could involve studying its pharmacological effects, optimizing its structure for better activity, and conducting clinical trials .

Properties

IUPAC Name

3-(furan-2-ylmethylamino)-6-(4-methylphenyl)-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c1-10-4-6-11(7-5-10)13-14(20)17-15(19-18-13)16-9-12-3-2-8-21-12/h2-8H,9H2,1H3,(H2,16,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNIALNHCFACCDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(NC2=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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